![molecular formula C20H15ClN2O3 B4877480 N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide
説明
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide, also known as CCF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the group of furan-based compounds and has shown promising results in treating different diseases.
作用機序
The mechanism of action of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide is not fully understood, but it is believed to act through multiple pathways. N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been found to inhibit the activity of different enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been shown to modulate the activity of different signaling pathways such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been found to have different biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has also been found to inhibit the activity of MMPs, which are involved in cancer progression and metastasis. In addition, N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been shown to induce apoptosis in cancer cells, leading to their death. N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide in lab experiments is its high yield synthesis method. N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide is relatively easy to synthesize and can be obtained in high yield. In addition, N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has shown promising results in treating different diseases, making it a potential candidate for drug development. However, one of the limitations of using N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide in lab experiments is its limited solubility in water, which can affect its bioavailability. In addition, the mechanism of action of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide is not fully understood, which can make it challenging to optimize its therapeutic effects.
将来の方向性
There are several future directions for the research on N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide. One of the areas of research is to further understand the mechanism of action of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide and optimize its therapeutic effects. In addition, the potential of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide as a drug candidate for different diseases such as cancer and neurodegenerative disorders needs to be explored further. Furthermore, the development of new formulations of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the safety and toxicity of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide need to be evaluated further to ensure its safe use in humans.
Conclusion:
In conclusion, N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method for N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide is relatively straightforward, and it has shown promising results in treating different diseases such as cancer, inflammation, and neurodegenerative disorders. N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has different biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research on N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide, and it has the potential to be a drug candidate for different diseases.
科学的研究の応用
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating different diseases such as cancer, inflammation, and neurodegenerative disorders. N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
N-[(Z)-3-(3-chloroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-8-4-9-16(13-15)22-19(24)17(12-14-6-2-1-3-7-14)23-20(25)18-10-5-11-26-18/h1-13H,(H,22,24)(H,23,25)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJRATWWIZJKC-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC(=CC=C2)Cl)\NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



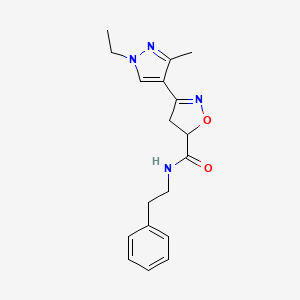
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
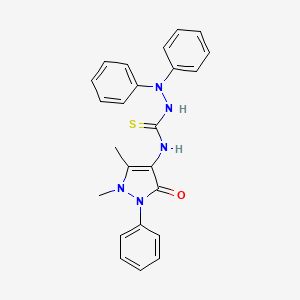
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)
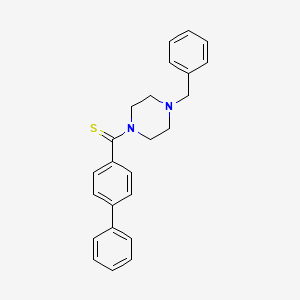
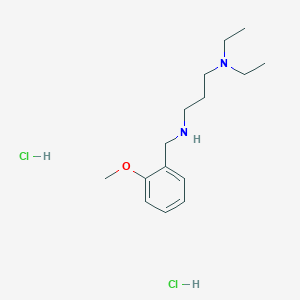
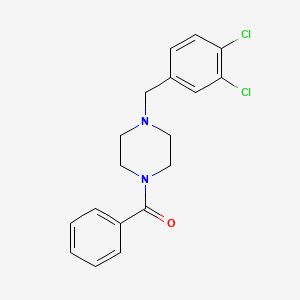

![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethanol](/img/structure/B4877473.png)
![2-(3,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methylquinoline](/img/structure/B4877486.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)